(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-
CAS No.: 7218-46-4
Cat. No.: VC18454804
Molecular Formula: C24H20N2O8S4
Molecular Weight: 592.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7218-46-4 |
|---|---|
| Molecular Formula | C24H20N2O8S4 |
| Molecular Weight | 592.7 g/mol |
| IUPAC Name | N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C24H20N2O8S4/c27-35(28,21-7-3-1-4-8-21)25-37(31,32)23-15-11-19(12-16-23)20-13-17-24(18-14-20)38(33,34)26-36(29,30)22-9-5-2-6-10-22/h1-18,25-26H |
| Standard InChI Key | IISDMBNJXWPOIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenyl]benzenesulfonamide, reflects its biphenyl core substituted at the 4,4'-positions with sulfonamide groups. Each sulfonamide moiety is further modified with a phenylsulfonyl group, resulting in a highly symmetrical structure. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 7218-46-4 |
| Molecular Formula | C₂₄H₂₀N₂O₈S₄ |
| Molecular Weight | 592.7 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4 |
| InChIKey | IISDMBNJXWPOIZ-UHFFFAOYSA-N |
The SMILES string illustrates the biphenyl system (two benzene rings connected by a single bond) with sulfonamide (-SO₂-NH-) and phenylsulfonyl (-SO₂-C₆H₅) groups at both para positions.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous biphenyl-sulfonamides reveals signature bands for sulfonamide linkages:
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S=O asymmetric stretching: 1360–1320 cm⁻¹
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S=O symmetric stretching: 1160–1120 cm⁻¹
Nuclear magnetic resonance (¹H-NMR) data for related compounds show aromatic proton resonances at δ 7.2–8.1 ppm, consistent with the biphenyl and phenylsulfonyl groups. The absence of NH proton signals in DMSO-d₆ suggests hydrogen bonding or deprotonation under acidic conditions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1,1'-Biphenyl)-4,4'-disulfonamide derivatives typically begins with biphenyl-4,4'-disulfonyl chloride as a precursor. A representative protocol involves:
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Chlorosulfonation of Biphenyl: Biphenyl reacts with chlorosulfonic acid (ClSO₃H) in methylene chloride at 0–5°C for 6 hours, yielding biphenyl-4,4'-disulfonyl chloride .
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Amination with o-Phenylenediamine: The disulfonyl chloride is added dropwise to a cooled (10°C) solution of o-phenylenediamine in aqueous ethanol. After acidification with HCl and neutralization with NaHCO₃, the product precipitates as a pale yellow solid .
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Recrystallization: The crude product is purified via recrystallization in ethanol (95%), yielding colorless crystals with a reported yield of 46–59% .
Optimization Challenges
Key challenges include:
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Side Reactions: Excess o-phenylenediamine can lead to over-amination, necessitating precise stoichiometric control.
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Purification: The product’s low solubility in polar solvents complicates isolation, requiring mixed-solvent systems (e.g., chloroform/methanol) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but moderate solubility in aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate degradation under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, with sulfonamide bond hydrolysis observed .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar sulfonamides shows a melting point range of 210–230°C, consistent with the high molecular symmetry and intermolecular hydrogen bonding .
Functional Applications
Surfactant Properties
Biphenyl-sulfonamides function as anionic surfactants due to their amphiphilic structure:
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Critical Micelle Concentration (CMC): 0.5–2.0 mM (measured via conductivity in aqueous solutions) .
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Emulsification Efficiency: Superior to sodium dodecyl sulfate (SDS) in stabilizing oil-in-water emulsions, attributed to the rigid biphenyl core .
Biological Activity
Screenings against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungi (Candida albicans) reveal:
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